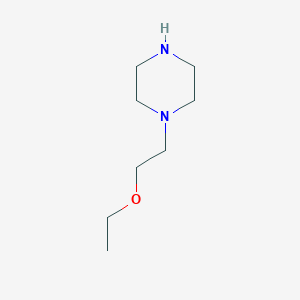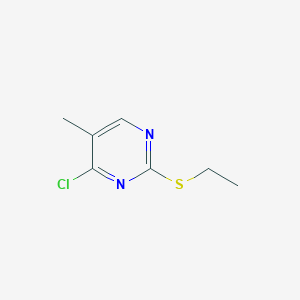
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is a pyrimidine derivative that has been synthesized and studied for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties. In
Applications De Recherche Scientifique
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine has been studied for its potential biological applications, including as an antitumor agent and as a potential therapeutic for other diseases. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also have therapeutic effects in other diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, research has suggested that this compound may have anti-inflammatory properties, making it a potential therapeutic for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine. One area of interest is further elucidating its mechanism of action and identifying the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another area of interest is exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Finally, researchers may also investigate the synthesis of analogs of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine with improved properties, such as increased potency or selectivity.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine involves the reaction of 2-(ethylsulfanyl)acetamide with 4-chloro-5-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.
Propriétés
Numéro CAS |
13480-96-1 |
|---|---|
Nom du produit |
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine |
Formule moléculaire |
C7H9ClN2S |
Poids moléculaire |
188.68 g/mol |
Nom IUPAC |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
Clé InChI |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
SMILES canonique |
CCSC1=NC=C(C(=N1)Cl)C |
Autres numéros CAS |
13480-96-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



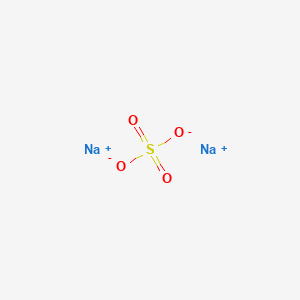
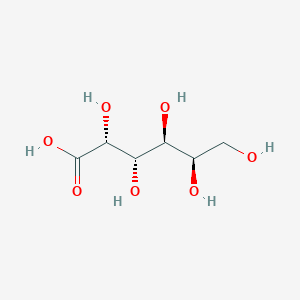

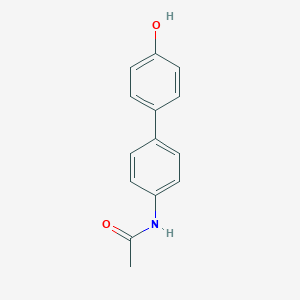
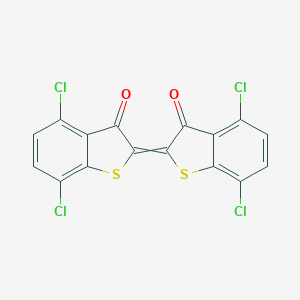
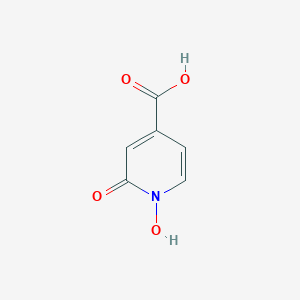

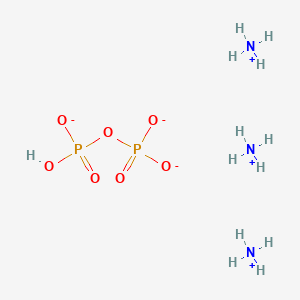
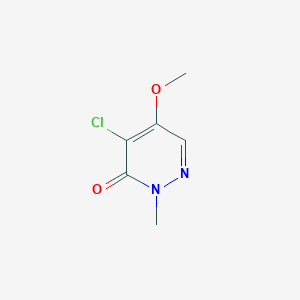
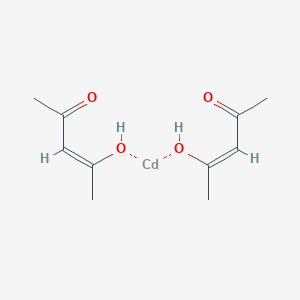

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
